Furo[2,3-b]pyridine-3-carboxamide
Overview
Description
Furo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, known for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation of chalcones followed by sequential cyclizations and functional modifications . Another approach utilizes a multi-catalytic protocol involving gold, palladium, and phosphoric acid to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[2,3-b]pyridine ring, often facilitated by halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Furo[2,3-b]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocycles and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to key cellular signaling proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions disrupt critical signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine: Known for its anticancer activity and currently under clinical trials as an ATR kinase inhibitor.
Thiazolopyridine: Exhibits antimicrobial and anti-inflammatory properties.
Triazolopyridine: Studied for its antiviral and antifungal activities.
Uniqueness: Furo[2,3-b]pyridine-3-carboxamide stands out due to its unique structural features that confer high binding affinity to multiple molecular targets, making it a versatile candidate for therapeutic development. Its ability to undergo diverse chemical reactions also enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
furo[2,3-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDMGHOBCKBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618187 | |
Record name | Furo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-98-8 | |
Record name | Furo[2,3-b]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109274-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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